

# Application Notes and Protocols for Mass Spectrometry Sample Preparation

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## Compound of Interest

Compound Name: UM-2  
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Topic: Filter-Aided Sample Preparation (FASP) for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a specific protocol or reagent termed "**UM-2**" did not yield any results. Therefore, these application notes detail a widely used and effective alternative for proteomic sample preparation for mass spectrometry: the Filter-Aided Sample Preparation (FASP) method.

## Introduction to Filter-Aided Sample Preparation (FASP)

Filter-Aided Sample Preparation (FASP) is a versatile and highly efficient method for the preparation of peptides for analysis by mass spectrometry. It is particularly well-suited for processing complex protein mixtures, including those containing detergents and other contaminants that can interfere with mass spectrometry analysis. The FASP method utilizes a molecular weight cut-off (MWCO) filter unit to retain proteins while allowing for the removal of low molecular weight contaminants through a series of buffer exchanges and centrifugation

steps. This on-filter processing includes protein denaturation, reduction, alkylation, and enzymatic digestion, resulting in a clean peptide solution ready for downstream analysis.

The key advantages of the FASP method include its ability to handle a wide range of sample types and protein concentrations, efficient removal of detergents like SDS, and high recovery of peptides.[1][2] These features make FASP a robust and reproducible method for a variety of proteomics applications, from global proteome profiling to post-translational modification analysis.

## Experimental Protocols

### Materials and Reagents

- Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT
- Urea Solution (UA): 8 M urea in 100 mM Tris-HCl, pH 8.5
- Iodoacetamide (IAA) Solution: 50 mM iodoacetamide in UA buffer
- Digestion Buffer: 50 mM ammonium bicarbonate (Ambic)
- Protease: Sequencing-grade modified trypsin (or other desired protease)
- MWCO Filter Units: 30 kDa molecular weight cut-off spin filters
- Collection Tubes
- Solvents: HPLC-grade water, acetonitrile, and formic acid

### Protocol for FASP

This protocol is adapted from the method originally described by Wiśniewski et al. and is suitable for the preparation of peptides from cell or tissue lysates.

- Sample Lysis and Reduction:
  - Lyse cells or tissues in Lysis Buffer. For tissues, homogenization may be required.
  - Heat the lysate at 95°C for 5 minutes to ensure complete denaturation and reduction.

- Sonicate the sample to shear DNA and reduce viscosity.
- Centrifuge at 16,000 x g for 10 minutes to pellet cellular debris. The supernatant contains the solubilized proteins.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay after dilution to reduce SDS concentration).
- Filter Preparation and Protein Loading:
  - Place a 30 kDa MWCO filter unit into a collection tube.
  - Add 200  $\mu$ L of UA buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes. Discard the flow-through. This step pre-wets the filter.
  - Load up to 200  $\mu$ g of protein lysate onto the filter unit. Add UA buffer to a final volume of 200  $\mu$ L.
  - Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.
- Washing and Buffer Exchange:
  - Add 200  $\mu$ L of UA buffer to the filter unit and centrifuge at 14,000 x g for 15-20 minutes. Repeat this wash step once more. This step removes detergents and other contaminants.
- Alkylation:
  - Add 100  $\mu$ L of IAA solution to the filter unit.
  - Mix on a thermomixer at 600 rpm for 1 minute and then incubate without mixing for 20 minutes in the dark at room temperature.
  - Centrifuge at 14,000 x g for 10-15 minutes. Discard the flow-through.
- Further Washing:

- Add 100  $\mu$ L of UA buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes. Repeat this wash step twice.
- Add 100  $\mu$ L of 50 mM Ambic buffer to the filter unit and centrifuge at 14,000 x g for 10 minutes. Repeat this wash step twice to exchange the buffer for enzymatic digestion.
- Enzymatic Digestion:
  - Transfer the filter unit to a new collection tube.
  - Add 40-100  $\mu$ L of 50 mM Ambic buffer containing trypsin at a 1:50 or 1:100 enzyme-to-protein ratio.
  - Mix gently and incubate at 37°C for 16-18 hours (overnight). To prevent evaporation, the collection tube can be sealed with parafilm.
- Peptide Elution:
  - After incubation, centrifuge the filter unit at 14,000 x g for 10 minutes to collect the peptides.
  - To maximize peptide recovery, add 40-50  $\mu$ L of 50 mM Ambic buffer and centrifuge again.
  - A final elution can be performed with 50  $\mu$ L of 0.5 M NaCl, followed by centrifugation. Combine all eluates.
- Sample Clean-up for Mass Spectrometry:
  - Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
  - Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.
  - The cleaned peptides are now ready for LC-MS/MS analysis.

## Data Presentation

The FASP protocol has been shown to be highly reproducible and effective for a variety of sample types. The following tables summarize typical quantitative data that can be expected

when using the FASP method.

Table 1: Protein and Peptide Identification from Acute Myeloid Leukemia (AML) Patient Samples using FASP.[3]



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Comparison of FASP with other Sample Preparation Methods for SW480 Colon Cancer Cells.[4]



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## Visualizations

### FASP Experimental Workflow

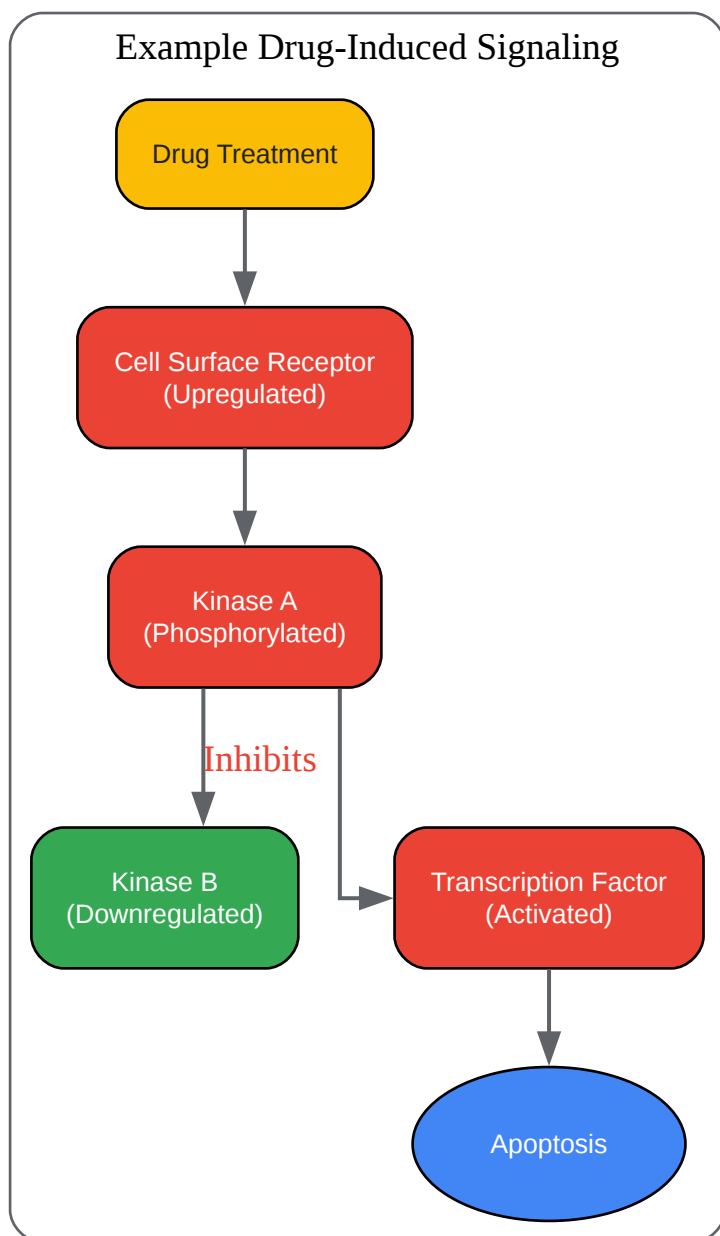
The following diagram illustrates the key steps in the Filter-Aided Sample Preparation (FASP) workflow.



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